2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine
Overview
Description
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a tridentate nitrogen donor ligand. It has been reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c-axis .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
High-Temperature Spin Crossover in Iron(II) Complexes
This compound has been used in the synthesis of novel iron(II) coordination compounds . These compounds exhibit a high-temperature spin crossover, which is a transition between different spin states of the central atom . This property is of great interest in the field of materials science and could have potential applications in data storage and sensing technologies .
Synthesis of Imidazole Derivatives
“2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine” is an imidazole derivative . Imidazoles have garnered significant attention in research and industrial chemistry due to their versatile range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules .
Applications in Medicine
Imidazole derivatives, including “2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine”, find applications in medicine . They are used in the synthesis of various drugs, such as Albendazole, Bendamustine, Omeprazole, Pimonbendane, Benomyl, Carbendazim, Telmisartan, Pantoprazole, Etonitazene, and Thiabendazole .
Use as Optical Sensors for Bioimaging
Benzimidazoles, including “2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine”, can be utilized as optical sensors for bioimaging . This application is particularly useful in medical diagnostics and research.
Applications in Photovoltaics
Benzimidazoles are also used in photovoltaics . They can be used in the design of organic solar cells, contributing to the development of renewable energy technologies.
Blocking of AQ Signal Reception at the Level of PqsR
“2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine” has been used in the pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Antimicrobial Potential
Imidazole derivatives, including “2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine”, have shown antimicrobial potential . They can be used in the development of new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria .
Use in Green Chemistry and Organometallic Catalysis
Imidazoles have extended applications in green chemistry and organometallic catalysis . They are used as ionic liquids and N-heterocyclic carbenes (NHCs) . This contributes to the development of environmentally friendly methods in chemical organic synthesis .
Mechanism of Action
Target of Action
2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a complex compound that has been found to interact with various targets. It acts as a tridentate nitrogen donor ligand . This compound has been reported to form complexes with UO2Cl2·3THF . In addition, it has been used in the synthesis of iron (II) coordination compounds .
Mode of Action
The compound’s interaction with its targets involves the formation of complexes. For instance, it reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .
Biochemical Pathways
It is known that benzimidazoles, a group of compounds to which this compound belongs, can mimic properties of dna bases . This suggests that they may interact with biochemical pathways involving DNA.
Result of Action
It is known that benzimidazoles have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities . This suggests that 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine may have similar effects.
Action Environment
It is known that the biological activity of benzimidazoles can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.
Safety and Hazards
Future Directions
The future directions of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine research could involve the synthesis of novel coordination compounds wherein the spin state of the central atom can be switched by an external action . These compounds include iron (II) complexes with spin crossover (SCO) 1 A 1 ↔ 5 T 2 .
properties
IUPAC Name |
1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJGIRQDSXHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736791 | |
Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1030366-99-4 | |
Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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